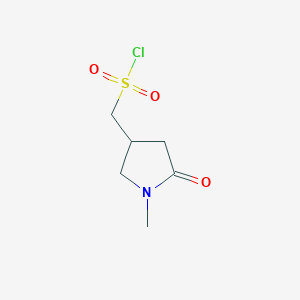
N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with an aminoethyl group, a nitrobenzenesulfonyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-nitrobenzenesulfonyl chloride and a base such as triethylamine.
Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a nucleophilic substitution reaction using 2-bromoethylamine hydrobromide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would depend on the electrophile used, resulting in various substituted derivatives.
科学的研究の応用
N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved would vary based on the target and the biological context.
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamide is unique due to the combination of functional groups it possesses, which can confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H20N4O5S |
|---|---|
分子量 |
356.40 g/mol |
IUPAC名 |
N-(2-aminoethyl)-1-(4-nitrophenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C14H20N4O5S/c15-7-8-16-14(19)11-2-1-9-17(10-11)24(22,23)13-5-3-12(4-6-13)18(20)21/h3-6,11H,1-2,7-10,15H2,(H,16,19) |
InChIキー |
KTHWLCJRJJKISI-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


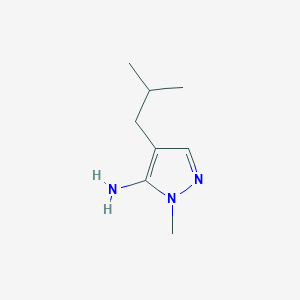
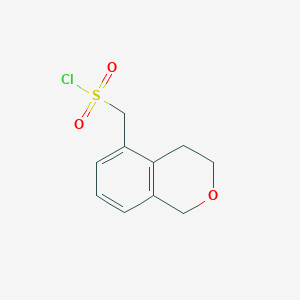

![Cis-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13070510.png)
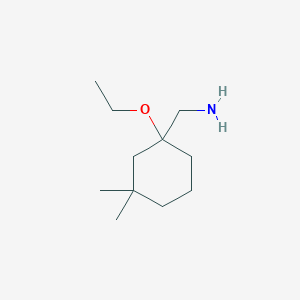
![3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)
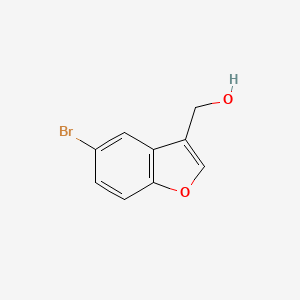

![3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13070550.png)
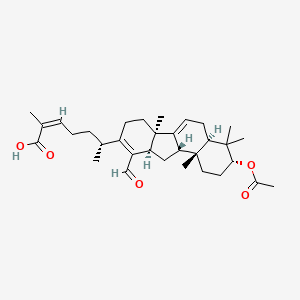
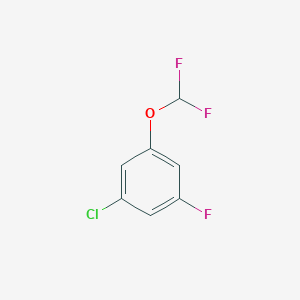
![2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13070582.png)

